molecular formula C14H12BrN3O3 B8624486 3-Nitro-N-(4-bromophenyl)-4-methylaminobenzamide

3-Nitro-N-(4-bromophenyl)-4-methylaminobenzamide

Cat. No. B8624486
M. Wt: 350.17 g/mol
InChI Key: HJIWDQLZAOELMF-UHFFFAOYSA-N
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Patent
US08916599B2

Procedure details

A mixture of N-(4-bromo-phenyl)-4-fluoro-3-nitro-benzamide (1.5 g, 4.4 mmol) and 40 mL liquid methyl amine was stirred for 20 h at 60° C. The mixture was cooled to −78° C., diluted with ethyl acetate and filtered with celite and silica gel. The filtrate was concentrated i.vac.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:20])[C:10]2[CH:15]=[CH:14][C:13](F)=[C:12]([N+:17]([O-:19])=[O:18])[CH:11]=2)=[CH:4][CH:3]=1.[CH3:21][NH2:22]>C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:20])[C:10]2[CH:15]=[CH:14][C:13]([NH:22][CH3:21])=[C:12]([N+:17]([O-:19])=[O:18])[CH:11]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC(C1=CC(=C(C=C1)F)[N+](=O)[O-])=O
Name
liquid
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred for 20 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −78° C.
FILTRATION
Type
FILTRATION
Details
filtered with celite and silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated i.vac

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
BrC1=CC=C(C=C1)NC(C1=CC(=C(C=C1)NC)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.